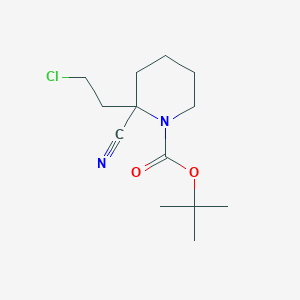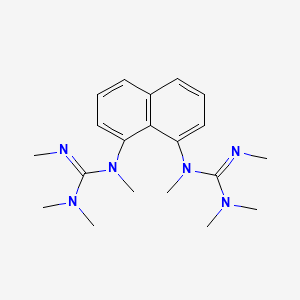
1,8-Bis(tetramethylguanidino)naphthalene
Overview
Description
1,8-Bis(tetramethylguanidino)naphthalene is a highly basic organic compound known for its unique properties as a “proton sponge.” This compound is characterized by its ability to accept protons readily, making it a superbasic substance. It has an experimental pK(BH(+)) value of 25.1 in acetonitrile, which is significantly higher than that of classical proton sponges like 1,8-bis(dimethylamino)naphthalene .
Mechanism of Action
Target of Action
It is known to act as asuperbasic proton sponge , suggesting that it interacts with acidic protons in various biochemical contexts.
Mode of Action
1,8-Bis(tetramethylguanidino)naphthalene is a strong, non-nucleophilic base . It has an experimental pK (BH (+)) value of 25.1 in MeCN, which is nearly seven orders of magnitude higher in basicity than the classical proton sponge 1,8-bis(dimethylamino)naphthalene (DMAN) . This indicates that it can readily accept protons from other compounds, thereby acting as a catalyst in various chemical reactions.
Biochemical Pathways
Its role as acatalyst suggests that it could be involved in a wide range of biochemical reactions where a strong base is required .
Pharmacokinetics
Its strong basicity and solubility in toluene suggest that it may have unique pharmacokinetic properties that could influence its bioavailability.
Result of Action
Its role as aproton sponge suggests that it could influence the proton balance within cells, potentially affecting various cellular processes.
Preparation Methods
1,8-Bis(tetramethylguanidino)naphthalene can be synthesized through a series of chemical reactions involving naphthalene and tetramethylguanidine derivatives. The synthetic route typically involves the reaction of 1,8-dibromonaphthalene with tetramethylguanidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,8-Bis(tetramethylguanidino)naphthalene undergoes various chemical reactions, primarily due to its strong basicity. Some of the common reactions include:
Protonation: The compound readily accepts protons to form its protonated form.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions with alkyl halides, forming alkylated products.
Hydrolysis: The compound is resistant to hydrolysis compared to other guanidine derivatives.
Common reagents used in these reactions include acids for protonation, alkyl halides for nucleophilic substitution, and water or aqueous solutions for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Bis(tetramethylguanidino)naphthalene has several scientific research applications:
Chemistry: It is used as a strong base in organic synthesis, particularly in reactions requiring high basicity.
Biology: The compound’s ability to act as a proton sponge makes it useful in studying proton transfer mechanisms in biological systems.
Industry: It is used in the production of catalysts and other chemical intermediates
Comparison with Similar Compounds
1,8-Bis(tetramethylguanidino)naphthalene is unique compared to other similar compounds due to its exceptionally high basicity and stability. Similar compounds include:
1,8-Bis(dimethylamino)naphthalene: A classical proton sponge with lower basicity.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Another strong base but with different structural properties.
1,1,3,3-Tetramethylguanidine: A strong base but less basic than this compound
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-21-19(23(3)4)25(7)16-13-9-11-15-12-10-14-17(18(15)16)26(8)20(22-2)24(5)6/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYQMVROVVJZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N(C)C)N(C)C1=CC=CC2=C1C(=CC=C2)N(C)C(=NC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630610 | |
| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442873-72-5 | |
| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



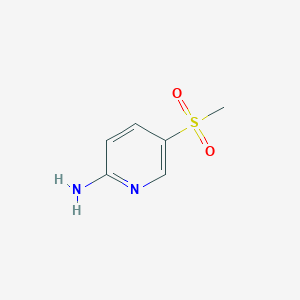
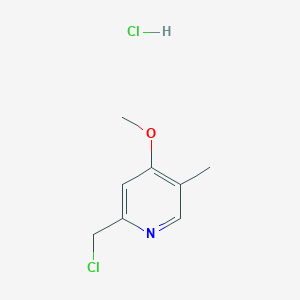


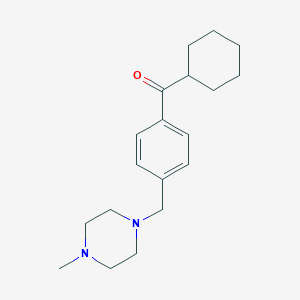
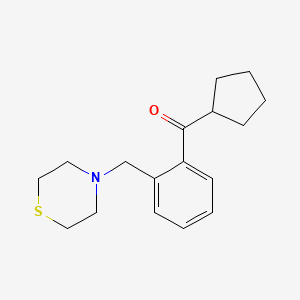

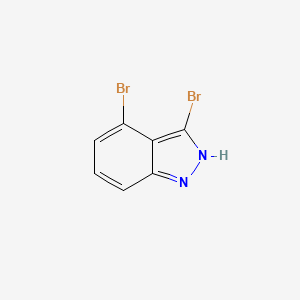



![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)
